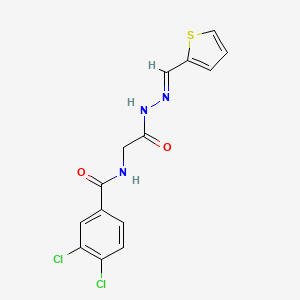![molecular formula C12H12OS2 B12011266 1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro- CAS No. 61402-25-3](/img/structure/B12011266.png)
1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-ona, 2-[bis(metiltio)metileno]-2,3-dihidro- es un compuesto químico con la fórmula molecular C12H12OS2. Es un derivado de la indenona, caracterizado por la presencia de grupos bis(metiltio)metileno.
Métodos De Preparación
La síntesis de 1H-Inden-1-ona, 2-[bis(metiltio)metileno]-2,3-dihidro- típicamente implica la reacción de 1H-inden-1-ona con reactivos bis(metiltio)metileno bajo condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o tolueno y catalizadores como ácidos de Lewis para facilitar la reacción. Los métodos de producción industrial pueden implicar escalar estas reacciones con condiciones optimizadas para garantizar un alto rendimiento y pureza del compuesto .
Análisis De Reacciones Químicas
1H-Inden-1-ona, 2-[bis(metiltio)metileno]-2,3-dihidro- experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que da como resultado la formación de alcoholes o tioles correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos bis(metiltio)metileno son reemplazados por otros nucleófilos como aminas o haluros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
1H-Inden-1-ona, 2-[bis(metiltio)metileno]-2,3-dihidro- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico debido a su estructura química y reactividad únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos químicos especiales
Mecanismo De Acción
El mecanismo por el cual 1H-Inden-1-ona, 2-[bis(metiltio)metileno]-2,3-dihidro- ejerce sus efectos implica interacciones con varios objetivos moleculares y vías. El compuesto puede interactuar con enzimas y proteínas, lo que lleva a cambios en su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas, lo que resulta en funciones celulares alteradas. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de su uso .
Comparación Con Compuestos Similares
1H-Inden-1-ona, 2-[bis(metiltio)metileno]-2,3-dihidro- se puede comparar con otros compuestos similares, tales como:
Indazoles: Estos compuestos comparten un esqueleto de indeno similar pero difieren en sus grupos funcionales y reactividad.
Indoles: Los indoles tienen una estructura heterocíclica similar pero contienen átomos de nitrógeno, lo que lleva a diferentes propiedades químicas y aplicaciones.
Bencimidazoles: Estos compuestos también tienen una estructura de anillo fusionado pero incluyen átomos de nitrógeno, lo que los hace distintos en términos de sus actividades biológicas y usos
La singularidad de 1H-Inden-1-ona, 2-[bis(metiltio)metileno]-2,3-dihidro- radica en sus grupos funcionales específicos y la reactividad química resultante, lo que la hace valiosa para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
61402-25-3 |
|---|---|
Fórmula molecular |
C12H12OS2 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
2-[bis(methylsulfanyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C12H12OS2/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,7H2,1-2H3 |
Clave InChI |
CTDVSUGJQHQLOL-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1CC2=CC=CC=C2C1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)

![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)


![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)

![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)

